molecular formula C13H11ClO2 B2702683 4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 554423-45-9

4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B2702683
CAS No.: 554423-45-9
M. Wt: 234.68
InChI Key: CLYZMBMCOYONIP-UHFFFAOYSA-N
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Description

The compound “4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one” is a complex organic molecule. It contains a chromene ring, which is a common structure in many natural products and pharmaceuticals . The chloromethyl group attached to the chromene ring could potentially be used for further chemical modifications.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which is a good leaving group and could be substituted by various nucleophiles. The chromene ring might also undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Biological Activity and Synthesis

  • Modified Coumarins and Biological Activity : Research on Mannich bases of substituted 1,3-dihydrocyclopenta[c]chromen-4-ones, including compounds similar to 4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one, has shown potential in tranquilizing and neuroleptic properties. These compounds have been studied for their effects on the central and peripheral nervous systems (Garazd et al., 2003).

Versatile Biological Profiles

  • 2H/4H-Chromenes with Biological Activity : 2H/4H-chromenes, the class to which the compound belongs, have been noted for their diverse biological activities. These activities include anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic properties. The review of this class highlights the synthetic strategies and structure-activity relationships among these bioactive heterocycles (Raj & Lee, 2020).

Catalytic Applications in Synthesis

  • Synthesis Using Polystyrene-Supported Catalysts : Novel polystyrene-bound catalysts have been developed for facilitating Michael additions in the synthesis of Warfarin and its analogs, involving structures related to this compound. This demonstrates the compound's relevance in the synthesis of medically significant molecules (Alonzi et al., 2014).

Cytotoxicity Studies

  • Cytotoxic Compounds from Chinese Eaglewood : Compounds structurally related to this compound, isolated from Chinese eaglewood, have shown cytotoxicity against human cancer cell lines. This research indicates the potential of such compounds in cancer therapy (Liu et al., 2008).

Eco-Friendly Synthesis

  • Green Synthesis Methods : There are environmentally friendly methods for synthesizing chromene derivatives like this compound. For instance, using eggshell as a catalyst has been explored, highlighting the focus on sustainable and green chemistry approaches (Mosaddegh & Hassankhani, 2013).

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Chloromethyl groups can be hazardous due to their reactivity and potential to form carcinogenic compounds .

Properties

IUPAC Name

4-(chloromethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-7-10-6-13(15)16-12-5-9-3-1-2-8(9)4-11(10)12/h4-6H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYZMBMCOYONIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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